molecular formula C18H20N4 B12242726 4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine

4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine

Cat. No.: B12242726
M. Wt: 292.4 g/mol
InChI Key: JJMROCDFCIEWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzyl-substituted imidazo[1,2-b]pyridazine with piperidine under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield a fully saturated compound .

Scientific Research Applications

4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment . The molecular pathways involved include the inhibition of the TAK1 kinase pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine is unique due to its specific substitution pattern, which enhances its ability to inhibit TAK1 kinase with high potency. This makes it a promising candidate for further drug development and therapeutic applications .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H20N4/c1-2-4-15(5-3-1)14-16-8-11-21(12-9-16)18-7-6-17-19-10-13-22(17)20-18/h1-7,10,13,16H,8-9,11-12,14H2

InChI Key

JJMROCDFCIEWJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN4C=CN=C4C=C3

Origin of Product

United States

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